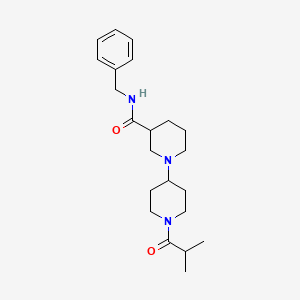

![molecular formula C22H17NO4 B6123136 2'-{[(4-acetylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B6123136.png)

2'-{[(4-acetylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2'-{[(4-acetylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid, also known as BP-2 or benzophenone-2, is a chemical compound that belongs to the family of benzophenones. This compound is widely used in the cosmetic industry as a sunscreen agent due to its ability to absorb UV radiation. BP-2 is also used in the production of plastics, adhesives, and other industrial products.

Mécanisme D'action

2'-{[(4-acetylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid absorbs UV radiation by undergoing a photochemical reaction, which results in the formation of a triplet state. The triplet state can then react with other molecules in the skin, leading to the production of reactive oxygen species (ROS). ROS can cause oxidative damage to cells and tissues, which can lead to inflammation and other health effects.

Biochemical and Physiological Effects:

2'-{[(4-acetylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid has been found to have estrogenic activity, which means that it can bind to estrogen receptors and activate estrogen signaling pathways. This can lead to a variety of physiological effects, including changes in gene expression, cell proliferation, and differentiation. 2'-{[(4-acetylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid has also been found to have anti-androgenic activity, which means that it can interfere with the activity of male hormones such as testosterone.

Avantages Et Limitations Des Expériences En Laboratoire

2'-{[(4-acetylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid is widely used in lab experiments as a UV-absorbing agent. Its ability to absorb UV radiation makes it a useful tool for studying the effects of UV radiation on cells and tissues. However, 2'-{[(4-acetylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid has also been found to have estrogenic and anti-androgenic activity, which can complicate the interpretation of experimental results.

Orientations Futures

Future research on 2'-{[(4-acetylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid should focus on its potential health effects, particularly in pregnant women and children. More studies are needed to determine the extent of 2'-{[(4-acetylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid exposure in the general population and the potential health effects of this exposure. Additionally, research should focus on developing alternative UV-absorbing agents that do not have estrogenic or anti-androgenic activity.

Méthodes De Synthèse

2'-{[(4-acetylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid can be synthesized by the reaction of 4-acetylbenzenediazonium chloride with 2-biphenylcarboxylic acid in the presence of a reducing agent. The reaction yields 2'-{[(4-acetylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid as a white crystalline powder with a melting point of 137-138°C.

Applications De Recherche Scientifique

2'-{[(4-acetylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid has been extensively studied for its ability to absorb UV radiation and its potential health effects. Several studies have shown that 2'-{[(4-acetylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid can penetrate the skin and accumulate in various organs, including the liver, kidney, and brain. 2'-{[(4-acetylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid has been found to have estrogenic activity, which means that it can mimic the effects of estrogen in the body. This has raised concerns about the potential health effects of 2'-{[(4-acetylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid exposure, particularly in pregnant women and children.

Propriétés

IUPAC Name |

2-[2-[(4-acetylphenyl)carbamoyl]phenyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO4/c1-14(24)15-10-12-16(13-11-15)23-21(25)19-8-4-2-6-17(19)18-7-3-5-9-20(18)22(26)27/h2-13H,1H3,(H,23,25)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWCACJYJLUDMEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>53.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47198222 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2'-{[(4-Acetylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-phenoxy-N-{1-[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B6123067.png)

![2-(2-methoxyphenoxy)-N-({1-[(methylthio)acetyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6123075.png)

![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B6123082.png)

![2-mercapto-3-(4-pyridinylmethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6123083.png)

![N-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)urea](/img/structure/B6123089.png)

![N-(2-cycloheptylethyl)-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6123090.png)

![6,7-dimethoxy-2-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6123096.png)

![(2,1,3-benzothiadiazol-5-ylmethyl){[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B6123107.png)

![3-(3-acetylphenyl)-7-[(5-iodo-2-furyl)methylene]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B6123111.png)

![ethyl 3-(3-chlorobenzyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6123127.png)

![N-(4-fluorophenyl)-2-[(4-methyl-1-piperazinyl)amino]-2,2-diphenylacetamide](/img/structure/B6123134.png)

![N-[1-(4-chlorobenzyl)-3-piperidinyl]-6-quinoxalinecarboxamide](/img/structure/B6123135.png)